Kadsuphilin A

Description

Properties

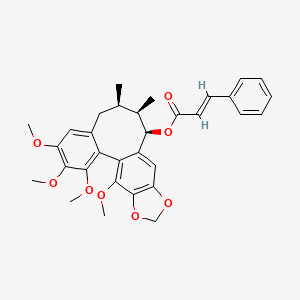

Molecular Formula |

C32H34O8 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C32H34O8/c1-18-14-21-15-23(34-3)29(35-4)31(36-5)26(21)27-22(16-24-30(32(27)37-6)39-17-38-24)28(19(18)2)40-25(33)13-12-20-10-8-7-9-11-20/h7-13,15-16,18-19,28H,14,17H2,1-6H3/b13-12+/t18-,19-,28-/m1/s1 |

InChI Key |

QWIXWIQRZHRKNQ-OFJKUSFOSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of Kadsuphilin A from Kadsura coccinea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the isolation of Kadsuphilin A, a bioactive dibenzocyclooctadiene lignan, from the plant Kadsura coccinea. It details the experimental protocols for extraction and purification and presents the available spectroscopic data for structural elucidation. Furthermore, this guide explores the relevant anti-inflammatory signaling pathways associated with this class of compounds, offering insights for drug development and scientific research.

Introduction

Kadsura coccinea, a plant belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids[1]. Among these, this compound, a dibenzocyclooctadiene lignan, has garnered interest for its potential therapeutic properties. This document outlines the scientific procedures for the isolation and characterization of this compound, providing a foundation for further research and development.

Isolation of this compound

Experimental Protocol: Extraction and Fractionation

A general procedure for the extraction and initial fractionation of compounds from Kadsura coccinea is as follows:

-

Plant Material Collection and Preparation: The roots or rhizomes of Kadsura coccinea are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 80% acetone at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity. This compound, being a moderately polar compound, is typically found in the ethyl acetate (EtOAc) fraction[2].

The following diagram illustrates the general workflow for the extraction and fractionation process.

Experimental Protocol: Chromatographic Purification

The ethyl acetate fraction containing this compound is subjected to further purification using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC using a C18 column and a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

The following diagram outlines the chromatographic purification process.

Structural Elucidation of this compound

The structure of this compound has been established using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[2].

Spectroscopic Data

While a comprehensive public database of the raw spectroscopic data for this compound is not available, the following table summarizes the types of data used for its characterization. The ¹H-NMR and ¹³C-NMR data provide detailed information about the proton and carbon framework of the molecule, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula.

| Spectroscopic Technique | Information Obtained |

| ¹H-NMR | Chemical shift (δ), multiplicity, and coupling constants (J) of protons. |

| ¹³C-NMR | Chemical shift (δ) of carbon atoms. |

| 2D-NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, establishing the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| High-Resolution MS (HRMS) | Precise molecular formula. |

Biological Activity and Signaling Pathways

This compound belongs to the class of dibenzocyclooctadiene lignans, which are known to possess a range of biological activities, including anti-inflammatory effects. The anti-inflammatory actions of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Anti-Inflammatory Signaling Pathways

Research on dibenzocyclooctadiene lignans has elucidated their inhibitory effects on pro-inflammatory pathways and their activation of anti-inflammatory pathways.

Inhibition of Pro-Inflammatory Pathways:

Dibenzocyclooctadiene lignans have been shown to suppress the activation of several key pro-inflammatory signaling cascades, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a critical role in the production of inflammatory cytokines.

-

JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: This pathway is crucial for cytokine signaling and is involved in the inflammatory process.

The following diagram illustrates the inhibitory effect of dibenzocyclooctadiene lignans on these pro-inflammatory pathways.

Activation of Anti-Inflammatory Pathways:

In addition to inhibiting pro-inflammatory signaling, dibenzocyclooctadiene lignans can also activate protective, anti-inflammatory pathways:

-

PKA/CREB/Nrf2 (Protein Kinase A / cAMP response element-binding protein / Nuclear factor erythroid 2-related factor 2) Pathway: Activation of this pathway leads to the production of antioxidant and cytoprotective enzymes, which help to resolve inflammation and protect cells from oxidative stress.

The diagram below depicts the activation of this anti-inflammatory pathway.

Conclusion

This technical guide provides a comprehensive overview of the isolation of this compound from Kadsura coccinea, from the initial extraction to the final purification and structural elucidation. While a specific, detailed quantitative analysis of this compound yield is an area for future research, the methodologies presented here offer a solid framework for obtaining this promising bioactive compound. The elucidation of its role in modulating key inflammatory signaling pathways underscores its potential for the development of novel therapeutic agents. Further investigation into the precise molecular interactions and pharmacological effects of this compound is warranted to fully realize its therapeutic potential.

References

Unveiling the Biological Activity of Kadsuphilin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Kadsuphilin A, a lignan isolated from the medicinal plant Kadsura coccinea, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its antiproliferative effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Findings: Antiproliferative Activity

The primary biological activity reported for this compound is its effect on cell proliferation. Studies have characterized this activity as weak, and quantitative data from the seminal study is presented below.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Human promyelocytic leukemia | > 40 |

| SMMC-7721 | Human hepatoma | > 40 |

| A-549 | Human lung carcinoma | > 40 |

| MCF-7 | Human breast adenocarcinoma | > 40 |

| SW480 | Human colon adenocarcinoma | > 40 |

Data sourced from Zhao QJ, et al. Arch Pharm Res. 2014 Nov;37(11):1375-9.

The IC50 value, or the half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition in vitro. As indicated in Table 1, the IC50 values for this compound against all tested human cancer cell lines were determined to be greater than 40 μM. This suggests a low potency in inhibiting the proliferation of these specific cancer cell types under the experimental conditions.

Experimental Protocols

The evaluation of the antiproliferative activity of this compound was conducted using a standard colorimetric assay, the MTT assay. This method assesses cell metabolic activity as an indicator of cell viability.

MTT Assay for Antiproliferative Activity

Objective: To determine the concentration at which this compound inhibits the proliferation of various cancer cell lines by 50% (IC50).

Materials:

-

Human cancer cell lines: HL-60, SMMC-7721, A-549, MCF-7, and SW480.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Cisplatin (positive control).

-

RPMI-1640 cell culture medium.

-

Fetal bovine serum (FBS).

-

Penicillin-Streptomycin solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

CO2 incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: The human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C. Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound and the positive control, cisplatin, were diluted to various concentrations. The culture medium was removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds.

-

Incubation: The plates were incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

MTT Addition: Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium containing MTT was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined from the dose-response curves.

Experimental Workflow for Antiproliferative Activity Screening

Spectroscopic Data of Kadsuphilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kadsuphilin A, a C18 dibenzocyclooctadiene lignan isolated from the aerial parts of Kadsura philippinensis. The structural elucidation of this natural product was achieved through extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document compiles the key spectroscopic data and the experimental protocols utilized for its characterization, serving as a vital resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Molecular Formula | C₃₂H₃₄O₈ |

| Exact Mass (m/z) | 546.2254 [M+H]⁺ |

| Calculated Mass (m/z) | 546.2253 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented below, with assignments determined by COSY, HSQC, and HMBC correlations. All spectra were recorded in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 4.95 | d | 11.0 |

| 2-OMe | 3.85 | s | |

| 3-OMe | 3.88 | s | |

| 4-OMe | 3.92 | s | |

| 6 | 2.55 | m | |

| 7 | 4.60 | d | 9.5 |

| 9 | 4.25 | d | 9.5 |

| 10-Me | 1.05 | d | 7.0 |

| 11-Me | 0.95 | d | 7.0 |

| 12-OMe | 3.65 | s | |

| 13-OMe | 3.75 | s | |

| Ar-H | 6.50-7.00 | m | |

| Angeloyl-2' | 6.10 | 7.0, 1.5 | |

| Angeloyl-3' | 2.00 | dq | 7.0, 1.5 |

| Angeloyl-4' | 1.90 | s | |

| Tigloyl-2'' | 6.90 | 7.0, 1.5 | |

| Tigloyl-3'' | 1.85 | dq | 7.0, 1.5 |

| Tigloyl-4'' | 1.80 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 135.0 | C |

| 2 | 152.0 | C |

| 3 | 141.5 | C |

| 4 | 151.0 | C |

| 5 | 125.0 | C |

| 6 | 82.0 | CH |

| 7 | 78.0 | CH |

| 8 | 40.0 | CH |

| 9 | 85.0 | CH |

| 10 | 35.0 | CH |

| 11 | 22.0 | CH₃ |

| 12 | 15.0 | CH₃ |

| 13 | 148.0 | C |

| 14 | 145.0 | C |

| 2-OMe | 61.0 | CH₃ |

| 3-OMe | 56.0 | CH₃ |

| 4-OMe | 56.2 | CH₃ |

| 12-OMe | 60.8 | CH₃ |

| 13-OMe | 61.2 | CH₃ |

| Angeloyl-1' | 168.0 | C=O |

| Angeloyl-2' | 128.0 | CH |

| Angeloyl-3' | 138.0 | C |

| Angeloyl-4' | 20.5 | CH₃ |

| Angeloyl-5' | 15.8 | CH₃ |

| Tigloyl-1'' | 167.5 | C=O |

| Tigloyl-2'' | 128.5 | CH |

| Tigloyl-3'' | 138.5 | C |

| Tigloyl-4'' | 12.1 | CH₃ |

| Tigloyl-5'' | 14.5 | CH₃ |

Experimental Protocols

Isolation of this compound

The aerial parts of Kadsura philippinensis were extracted with ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 for ¹H and δC 77.16 for ¹³C). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences to establish the chemical structure and assign all proton and carbon signals.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Unveiling Kadsuphilin A: A Technical Primer on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Kadsuphilin A, a lignan isolated from Kadsura ananosma, presents a molecule of significant interest to the scientific community. This technical guide provides a comprehensive overview of its chemical properties and stability, drawing from available scientific literature. All quantitative data is summarized for clarity, and where available, experimental protocols are detailed.

Core Chemical Properties

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse biological activities. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Experimental Method |

| Molecular Formula | C₃₂H₃₄O₈ | High-Resolution Mass Spectrometry (HR-MS) |

| Molecular Weight | 546.61 g/mol | Mass Spectrometry (MS) |

| Appearance | White Powder | Visual Inspection |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Type | Lignanoid | Structural Elucidation via Spectroscopic Methods |

Table 1: Key Chemical Properties of this compound

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS): The molecular formula of this compound was determined using high-resolution mass spectrometry. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous determination of the elemental composition of a molecule. The sample would be introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the resulting ions analyzed.

High-Performance Liquid Chromatography (HPLC): The purity of this compound was assessed using HPLC. A solution of the compound is injected into a column packed with a stationary phase. A solvent (mobile phase) is then pumped through the column, and the time it takes for the compound to elute (retention time) is measured by a detector. The purity is determined by the relative area of the peak corresponding to this compound compared to any impurity peaks.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key diagnostic features are summarized below.

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, methyl groups, and methylene protons, characteristic of a dibenzocyclooctadiene lignan scaffold. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons, methoxy carbons, and aliphatic carbons, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight, and fragmentation patterns that help to confirm the structure. |

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses were applied, and the resulting signals from the hydrogen and carbon nuclei were detected. 2D NMR experiments, such as COSY, HSQC, and HMBC, were likely used to establish the connectivity between protons and carbons, leading to the final structure determination.

Stability and Storage

The stability of this compound is a critical factor for its handling, storage, and potential development as a therapeutic agent.

Recommended Storage: this compound should be stored at 2-8°C in a sealed container, protected from light and moisture, in a ventilated and dry environment[1].

Degradation Profile: Detailed studies on the degradation pathways of this compound under various stress conditions (e.g., acid, base, oxidation, light, heat) are not extensively reported in the public domain. However, as a lignan with ester and ether functionalities, it can be presumed to be susceptible to hydrolysis and oxidation.

Future Stability Studies: To fully characterize its stability, the following experimental protocol, based on ICH guidelines, is recommended:

Caption: Recommended workflow for a comprehensive stability study of this compound.

Biological Activity and Signaling Pathways

Lignans isolated from Kadsura ananosma have been reported to possess various biological activities, including neuroprotective and anti-inflammatory effects. While specific signaling pathway studies for this compound are not yet widely published, related compounds from the same plant have been shown to exert their effects through modulation of cellular signaling cascades.

A hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar lignans, is presented below. This diagram illustrates a potential mechanism for neuroprotection involving the inhibition of an inflammatory pathway.

Caption: A hypothetical signaling pathway for the neuroprotective effects of this compound.

This guide serves as a foundational document on the chemical properties and stability of this compound. Further research is warranted to fully elucidate its degradation pathways, long-term stability, and the precise molecular mechanisms underlying its biological activities.

References

literature review of dibenzocyclooctadiene lignans

An In-Depth Technical Guide to Dibenzocyclooctadiene Lignans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzocyclooctadiene lignans (DBCLS) are a significant class of natural products predominantly isolated from plants of the Schisandraceae family, such as Schisandra chinensis, Schisandra sphenanthera, and species of the Kadsura genus.[1][2][3] These compounds are characterized by a unique and rigid dibenzocyclooctadiene skeleton.[4] For thousands of years, extracts from these plants have been utilized in Traditional Chinese Medicine (TCM) as tonics and to treat a variety of ailments, including cough, liver disease, and insomnia.[4][5][6]

Modern phytochemical and pharmacological research has identified DBCLS as the primary active constituents responsible for the diverse health benefits attributed to these plants.[4][6] To date, over 350 dibenzocyclooctadiene lignans have been identified, with extensive research highlighting their broad spectrum of biological activities.[7] These include potent hepatoprotective, anticancer, neuroprotective, anti-inflammatory, and antiviral properties.[4][7][8] Lignans such as schisandrin, gomisin A, and deoxyschisandrin are among the most extensively studied compounds in this class.[8][9] This review aims to provide a comprehensive technical guide on the phytochemistry, biological activities, and mechanisms of action of dibenzocyclooctadiene lignans, with a focus on their therapeutic potential.

Phytochemistry: Isolation and Structure Elucidation

The extraction and isolation of dibenzocyclooctadiene lignans from plant material is a critical first step for their study. A general experimental protocol for this process is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and pulverized plant material (e.g., fruits or stems of Schisandra species) is typically extracted with a solvent such as ethanol or methanol under reflux.[10] The resulting solution is concentrated in a vacuum to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions, particularly the less polar ones like the ether or ethyl acetate fractions, are subjected to repeated column chromatography.[11] Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., a hexane-acetone or chloroform-methanol mixture) as the mobile phase.

-

Purification: Further purification is often achieved using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).[12][13]

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.[11][14][15][16] This includes Mass Spectrometry (MS) for molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMQC, HMBC, NOESY) for determining the carbon-hydrogen framework and stereochemistry, and Circular Dichroism (CD) spectra to establish the absolute configuration of the biphenyl moiety.[11][14]

Biological Activities and Therapeutic Potential

Dibenzocyclooctadiene lignans exhibit a wide array of pharmacological effects, making them promising candidates for drug development.

Hepatoprotective Activity

The liver-protective effects of DBCLS are one of their most well-documented properties.[7] Several lignans have shown significant protective activity in various in vitro and in vivo models of liver damage induced by toxins like carbon tetrachloride (CCl₄) and N-acetyl-p-aminophenol (APAP).[5][17]

Mechanism: The hepatoprotective mechanism is multi-faceted, involving the enhancement of the liver's antioxidant defense systems, such as increasing mitochondrial glutathione (GSH) levels, and the modulation of signaling pathways related to inflammation and cell death.[7][9][18]

Experimental Protocol: In Vitro Hepatoprotective Assay A common method involves using the human liver cancer cell line HepG2.

-

Cell Culture: HepG2 cells are cultured in an appropriate medium.

-

Induction of Injury: Liver injury is induced by exposing the cells to a hepatotoxin, such as CCl₄ or APAP.[12][17]

-

Treatment: Cells are co-treated with the toxin and various concentrations of the isolated lignan. A known hepatoprotective agent like Biphenyldicarboxylate (DDB) may be used as a positive control.[19]

-

Viability Assessment: Cell viability is measured using an MTT assay, which quantifies mitochondrial metabolic activity.[12]

-

Biochemical Analysis: The levels of intracellular reactive oxygen species (ROS), triglyceride (TG), and total cholesterol (TC) in the cell lysates can be measured to assess oxidative stress and lipid accumulation.[20]

Table 1: Selected Hepatoprotective Dibenzocyclooctadiene Lignans

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Dichloroschisanhenol | CCl₄-induced injury | Strongest protective activity with cell survival rate >98.0%. | [19] |

| Schisantherin A | Acetaminophen-induced injury | Showed hepatoprotective effects. | [9] |

| Gomisin A | Acetaminophen-induced injury | Showed hepatoprotective effects. | [9] |

| γ-Schisandrin | Animal model | Increased mitochondrial glutathione and serum vitamin C levels. | [9] |

| Spirobenzofuranoid 6 & 15 | APAP-induced toxicity in HepG2 | Moderate activity with cell survival rates of 52.2% and 50.2% at 10 µM. | [17] |

| Kadcolignan H & J | FFA-induced HepG2 cells | Inhibited triglyceride and total cholesterol levels. |[20] |

Anticancer Activity

DBCLS have emerged as significant potential anticancer agents, demonstrating efficacy against various cancer types.[1][2][3] Their anticancer effects are attributed to a multi-targeted approach.[1][3]

Mechanism: The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, modulation of autophagy, induction of oxidative stress, and the disruption of key cancer-related signaling pathways, including MAPK, PI3K/Akt, and NF-κB.[1][2][3] Furthermore, some lignans can target cancer stem cells and help mitigate multi-drug resistance.[1][2]

Experimental Protocol: Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., triple-negative breast cancer lines MDA-MB-231 and HCC-1937) are cultured.[16][21]

-

Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Viability Measurement: The cytotoxic activity is assessed using the MTT method, which measures the percentage of viable cells relative to an untreated control.[16]

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Table 2: Anticancer Activity of Selected Dibenzocyclooctadiene Lignans

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Sphaerandrin A & others | MDA-MB-231, HCC-1937 | > 50 µM (inactive) | [16] |

| Bicyclol | HepG2 (Hepatocellular Carcinoma) | Inhibits proliferation via cell cycle inhibition and autophagy. | [22] |

| Gomisin L1 | Cancer cells | Induces oxidative stress. | [22] |

| Gomisin J | Cancer cells | Modulates autophagy. |[22] |

Neuroprotective Activity

Several DBCLS have demonstrated significant potential in protecting neuronal cells from various toxins and oxidative stress, suggesting their utility in treating neurodegenerative diseases.[23][24]

Mechanism: The neuroprotective effects of lignans like deoxyschisandrin, gomisin N, and wuweizisu C are linked to their ability to attenuate glutamate-induced neurotoxicity.[18][25] They achieve this by inhibiting the increase of intracellular calcium [Ca²⁺], improving the glutathione defense system, and inhibiting the formation of cellular peroxides.[18][25] They can also regulate inflammation and apoptosis-related proteins in neuronal cells.[26]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

-

Cell Culture: Primary cultures of rat cortical cells are established.[18][25]

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultured neurons to L-glutamate.[18][25]

-

Treatment: Cells are pre-treated with the test lignans before glutamate exposure.

-

Assessment: The protective effect is measured by assessing cell viability and key mechanistic markers, such as intracellular calcium levels, glutathione levels, and peroxide formation.[18][25]

Table 3: Neuroprotective Effects of Dibenzocyclooctadiene Lignans

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Deoxyschisandrin | Glutamate-induced toxicity in rat cortical cells | Significantly attenuated neurotoxicity. | [18] |

| Gomisin N | Glutamate-induced toxicity in rat cortical cells | Significantly attenuated neurotoxicity. | [18] |

| Wuweizisu C | Glutamate-induced toxicity in rat cortical cells | Significantly attenuated neurotoxicity. | [18] |

| Schisantherin A | Serum/glucose deprivation in SH-SY5Y cells | Strong protective effects against injury. | [26] |

| Schizandrin C | Serum/glucose deprivation in SH-SY5Y cells | Strong protective effects against injury. | [26] |

| Schizandrol B | Serum/glucose deprivation in SH-SY5Y cells | Strong protective effects against injury. |[26] |

Antiviral Activity

DBCLS have shown promising activity against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[5][14]

Mechanism: The precise antiviral mechanisms are still under investigation, but for some lignans, it involves the inhibition of viral replication and reverse transcriptase.[5][27]

Table 4: Antiviral Activity of Selected Dibenzocyclooctadiene Lignans

| Compound | Virus | Activity (EC₅₀ / IC₅₀) | Therapeutic Index (TI) | Reference |

|---|---|---|---|---|

| Gomisin-G | HIV | EC₅₀: 0.006 µg/mL | 300 | [5] |

| Schizantherin-D | HIV | EC₅₀: 0.5 µg/mL | 110 | [5] |

| Kadsuranin | HIV | EC₅₀: 0.8 µg/mL | 56 | [5] |

| (-)-Wuweizisu C | HIV | EC₅₀: 1.2 µg/mL | 33.3 | [5] |

| Rubrilignan B | HIV-1 | EC₅₀: 1.82 µg/mL | 18.6 | [28] |

| Rubrilignan A | HIV-1 | EC₅₀: 2.26 µg/mL | 35.5 | [28] |

| Schinlignan G | HBV | IC₅₀: 5.13 µg/mL | Not Reported | [14] |

| Methylgomisin O | HBV | IC₅₀: 5.49 µg/mL | Not Reported |[14] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. DBCLS have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[6][11][15]

Mechanism: A key mechanism is the inhibition of the NF-κB signaling pathway, which controls the transcription of pro-inflammatory genes.[6] By suppressing NF-κB activation, these lignans can reduce the production of cytokines and other inflammatory molecules in response to stimuli like lipopolysaccharide (LPS).[6][11]

Experimental Protocol: NO Inhibition Assay

-

Cell Culture: Murine microglial cells (e.g., BV2) or macrophage cells (e.g., RAW 264.7) are used.[11][15]

-

Induction of Inflammation: Inflammation is induced by stimulating the cells with LPS.[11][15]

-

Treatment: Cells are treated with the test lignans in the presence of LPS.

-

NO Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

IC₅₀ Determination: The IC₅₀ value for NO inhibition is calculated.

Table 5: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

| Compound | Model | IC₅₀ Value | Reference |

|---|---|---|---|

| Ananolignan F | LPS-stimulated RAW 264.7 cells | 41.32 ± 1.45 µM | [15] |

| Ananonin J | LPS-stimulated RAW 264.7 cells | 45.24 ± 1.46 µM | [15] |

| Ananolignan C | LPS-stimulated RAW 264.7 cells | 48.71 ± 1.34 µM | [15] |

| (-)-Gomisin N | LPS-stimulated monocytes | Activity comparable to prednisolone | [6] |

| (+)-γ-Schisandrin | LPS-stimulated monocytes | Activity comparable to prednisolone |[6] |

Pharmacokinetics and Bioavailability

Despite their promising biological activities, the therapeutic application of dibenzocyclooctadiene lignans is often hampered by their poor pharmacokinetic profiles. Many lignans, including schisandrin A, exhibit poor water solubility and undergo extensive first-pass metabolism in the liver, leading to low systemic bioavailability.[8]

The primary metabolic pathways for these lignans involve demethylation and hydroxylation, catalyzed mainly by cytochrome P450 enzymes like CYP3A4 and CYP2C9.[8][29] This extensive metabolism means that the parent compounds are rapidly cleared from circulation. Furthermore, some schisandra lignans can act as inhibitors of these same CYP enzymes, leading to a high potential for drug-drug interactions when co-administered with other medications.[29] Current research is exploring advanced drug delivery systems to overcome these challenges and enhance the therapeutic efficacy of these potent natural compounds.[8][30]

Conclusion and Future Prospects

Dibenzocyclooctadiene lignans from the Schisandraceae family represent a class of natural products with remarkable structural diversity and a wide spectrum of pharmacological activities. Their well-established hepatoprotective, anticancer, neuroprotective, antiviral, and anti-inflammatory properties make them highly attractive candidates for further research and development in oncology, neurology, and infectious diseases.[1][8] The multi-targeted nature of their anticancer effects is particularly promising for developing new therapeutic strategies.[1][3]

The primary hurdles to their clinical application are poor bioavailability and potential for drug interactions.[8][29] Future research should focus on the development of novel drug delivery systems to improve their pharmacokinetic profiles. Additionally, further elucidation of their molecular mechanisms and structure-activity relationships will be crucial for designing semi-synthetic derivatives with enhanced potency and selectivity. The continued exploration of this unique class of compounds holds significant promise for the discovery of new therapeutic agents to address unmet clinical needs.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uees.edu.ec [research.uees.edu.ec]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and anti-hepatitis B virus activity of dibenzocyclooctadiene lignans from the fruits of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmpm.vn [jmpm.vn]

- 16. tandfonline.com [tandfonline.com]

- 17. Hepatoprotective Dibenzocyclooctadiene and Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and the hepatoprotective activity of dibenzocyclooctadiene lignan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. comprehensive-review-of-dibenzocyclooctadiene-lignans-from-the-schisandra-genus-anticancer-potential-mechanistic-insights-and-future-prospects-in-oncology - Ask this paper | Bohrium [bohrium.com]

- 23. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 26. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lignans and Their Derivatives from Plants as Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dibenzocyclooctadiene lignans from the fruits of Schisandra rubriflora and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

In Silico Prediction of Kadsuphilin A Targets: A Technical Guide for Drug Discovery Professionals

Introduction

Kadsuphilin A, a complex dibenzocyclooctadiene lignan isolated from Kadsura ananosma, has demonstrated significant neurotrophic activity, yet its precise molecular targets and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the protein targets of this compound. By leveraging a multi-faceted computational approach, researchers can generate high-quality, testable hypotheses to accelerate the understanding of this compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in natural product pharmacology and computational drug discovery.

The challenge in identifying targets for natural products lies in their often complex structures and potential for polypharmacology—interacting with multiple targets.[1][2] Computational, or in silico, methods offer a powerful and cost-effective strategy to navigate this complexity by systematically screening large biological databases to prioritize potential protein-ligand interactions.[3][4] This guide outlines a workflow that integrates ligand-based and structure-based prediction methods, followed by a roadmap for experimental validation.

Proposed In Silico Target Prediction Workflow

The recommended workflow for predicting the targets of this compound is a multi-step process designed to build a consensus of predictions from diverse computational methodologies. This approach helps to increase the confidence in potential targets before committing to resource-intensive experimental validation.

Logical Workflow for Target Identification

Caption: A comprehensive workflow for this compound target identification.

Methodology: In Silico Prediction

Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities and bind to similar protein targets.[5] These methods are particularly useful when the three-dimensional structure of potential targets is unknown.

-

Chemical Similarity Searching: This involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological targets, such as ChEMBL, PubChem, and DrugBank.[3]

-

Quantitative Structure-Activity Relationship (QSAR): If a set of molecules with similar activity to this compound is available, QSAR models can be built to correlate chemical structures with biological activity, which can then be used to predict targets.[4]

-

Machine Learning Models: Modern approaches utilize machine learning algorithms (e.g., Support Vector Machines, Random Forests, and Artificial Neural Networks) trained on large datasets of known drug-target interactions to predict novel interactions.[6][7]

Structure-Based Approaches

When the 3D structure of a potential protein target is available (either from experimental determination or homology modeling), structure-based methods can be employed to predict binding.

-

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a protein target and estimates the binding affinity.[3] A library of potential targets can be screened through docking simulations.

-

Binding Site Prediction: Algorithms can identify potential binding pockets on protein surfaces, which can then be used for targeted docking studies.[8]

Data Presentation: Predicted Target Scores

The output of these in silico methods is typically a list of potential protein targets ranked by a quantitative score. These scores should be compiled into a table for comparative analysis.

| Prediction Method | Predicted Target | Score Type | Score Value | Confidence Level |

| Chemical Similarity (SEA) | Target X | Tanimoto Coefficient | 0.85 | High |

| Machine Learning (SVM) | Target Y | Probability Score | 0.92 | High |

| Molecular Docking (Glide) | Target Z | Docking Score (kcal/mol) | -10.5 | Medium |

| Consensus Score | Target Y | Combined Rank | 1 | Very High |

Methodology: Experimental Validation

Following the in silico prediction and prioritization of potential targets, experimental validation is crucial to confirm the computational hypotheses.

Biochemical Binding Assays

Direct binding assays are essential to confirm a physical interaction between this compound and the predicted target protein.

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified recombinant target protein on a sensor chip.

-

Flow solutions of this compound at various concentrations over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the binding.

-

Calculate the association (kon) and dissociation (koff) rate constants to determine the binding affinity (KD).

-

-

MicroScale Thermophoresis (MST):

-

Label the purified target protein with a fluorescent dye.

-

Mix the labeled protein with a serial dilution of this compound.

-

Load the samples into capillaries and apply a localized infrared laser to create a temperature gradient.

-

Measure the movement of the fluorescently labeled protein along the temperature gradient, which changes upon ligand binding.

-

Plot the change in thermophoresis against the ligand concentration to determine the KD.

-

Cellular Target Engagement Assays

These assays confirm that this compound interacts with its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates to various temperatures.

-

Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. Ligand binding stabilizes the protein, leading to a higher melting temperature.

-

Experimental Workflow for Target Validation

Caption: Workflow for the experimental validation of predicted targets.

Potential Signaling Pathways

Based on the neurotrophic properties of this compound, predicted targets are likely to be involved in neuronal growth, survival, and differentiation. Pathway analysis of high-confidence targets can reveal potential mechanisms of action.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway for this compound's neurotrophic effects.

Conclusion

The identification of molecular targets for novel natural products like this compound is a critical step in modern drug discovery. The in silico workflow detailed in this guide, combining ligand- and structure-based approaches, provides a robust framework for generating high-quality, experimentally testable hypotheses. The subsequent validation using biochemical and cellular assays is essential to confirm these predictions and to elucidate the mechanism of action of this compound. This integrated strategy will ultimately accelerate the translation of this promising natural product into a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Kadsuphilin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin A is a dibenzocyclooctadiene lignan first isolated from Kadsura philippinensis and also found in Kadsura coccinea.[1] Lignans from the genus Kadsura are known for a variety of biological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[2] As a member of this class of compounds, this compound is a molecule of interest for further investigation into its potential therapeutic applications. These application notes provide a detailed, representative protocol for the extraction and purification of this compound from its natural plant sources, based on established methodologies for the isolation of similar lignans.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C32H34O8 |

| Molecular Weight | 546.61 g/mol |

| Class | Dibenzocyclooctadiene Lignan |

| Appearance | Powder |

Experimental Protocols

The following protocols are a composite representation based on methodologies reported for the isolation of dibenzocyclooctadiene lignans from Kadsura species. Researchers should optimize these protocols based on their specific starting material and available equipment.

Extraction of Crude Lignan Mixture

This protocol describes the initial extraction of a crude mixture containing this compound from dried and powdered plant material.

Materials:

-

Dried and powdered stems or aerial parts of Kadsura coccinea or Kadsura philippinensis

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Macerate 1 kg of the dried, powdered plant material in 10 L of 95% EtOH at room temperature for 72 hours.

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the plant residue two more times with 10 L of 95% EtOH each time to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Solvent Partitioning

This step aims to enrich the lignan content by partitioning the crude extract between solvents of differing polarity.

Materials:

-

Crude ethanolic extract

-

Distilled water

-

Ethyl acetate (EtOAc)

-

Separatory funnel

Procedure:

-

Suspend the crude ethanolic extract in 2 L of distilled water.

-

Transfer the suspension to a large separatory funnel.

-

Perform liquid-liquid extraction by adding 2 L of EtOAc and shaking vigorously. Allow the layers to separate.

-

Collect the upper EtOAc layer.

-

Repeat the extraction of the aqueous layer two more times with 2 L of EtOAc each.

-

Combine the EtOAc fractions and concentrate under reduced pressure using a rotary evaporator to yield the EtOAc-soluble fraction, which will be enriched with lignans.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

3.1. Silica Gel Column Chromatography

Materials:

-

EtOAc-soluble fraction

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Solvent system: Hexane-EtOAc gradient

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel column.

-

Adsorb the dried EtOAc-soluble fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of Hexane-EtOAc, starting with 100% Hexane and gradually increasing the polarity by increasing the proportion of EtOAc.

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values typical for dibenzocyclooctadiene lignans should be selected for further purification.

3.2. Octadecylsilyl (ODS) Reversed-Phase Chromatography

Materials:

-

Semi-purified fractions from silica gel chromatography

-

ODS silica gel

-

Glass chromatography column

-

Solvent system: Methanol (MeOH)-Water gradient

-

Fraction collector

Procedure:

-

Pack a column with ODS silica gel and equilibrate with the initial mobile phase (e.g., 50% MeOH in water).

-

Dissolve the semi-purified fraction in a small volume of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing MeOH concentration in water (e.g., from 50% to 100% MeOH).

-

Collect fractions and monitor by TLC or HPLC.

-

Combine fractions containing the target compound, this compound.

3.3. Semi-preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Enriched fractions from ODS chromatography

-

Semi-preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)

-

HPLC-grade solvents: Acetonitrile (ACN) and Water

-

0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)

Procedure:

-

Dissolve the enriched fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the HPLC method with a suitable gradient. A representative gradient could be: 0-40 min, 60-80% ACN in water. The flow rate would typically be in the range of 2-4 mL/min.

-

Inject the sample and collect the peak corresponding to this compound based on its retention time. The retention time will need to be determined using an analytical run and comparison to a standard if available, or by subsequent structural analysis.

-

Concentrate the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Representative Yields and Purity at Different Stages of Purification

| Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity of this compound (%) |

| Crude Ethanolic Extract | 1000 | 150 | 15 | <1 |

| EtOAc Soluble Fraction | 150 | 50 | 33.3 (from crude) | 1-5 |

| Silica Gel Chromatography | 50 | 5 | 10 (from EtOAc) | 20-40 |

| ODS Chromatography | 5 | 0.5 | 10 (from silica) | 70-85 |

| Semi-preparative HPLC | 0.5 | 0.05 | 10 (from ODS) | >98 |

Note: These values are illustrative and will vary depending on the plant material and specific experimental conditions.

Bioactivity and Potential Signaling Pathway

Dibenzocyclooctadiene lignans have been reported to possess various biological activities, with anti-inflammatory effects being a prominent feature. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the specific activity of this compound on this pathway has not been definitively reported, it is a plausible target for investigation.

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Plausible inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Workflow

The overall workflow for the extraction and purification of this compound is summarized in the diagram below.

Caption: Workflow for this compound extraction and purification.

Conclusion

The protocols outlined provide a robust framework for the successful isolation of this compound for research and development purposes. The provided data and diagrams offer a comprehensive overview for scientists interested in this and related bioactive lignans. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes & Protocols for the Quantification of Kadsuphilin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin A is a lignan compound extracted from Kadsura coccinea that has demonstrated weak antiproliferative activity.[1] As with any compound of therapeutic interest, robust and reliable analytical methods for its quantification in various matrices are essential for preclinical and clinical development. This document provides detailed, proposed analytical methods for the quantification of this compound. It is important to note that as of the date of this publication, specific validated analytical methods for this compound have not been extensively reported in the scientific literature. Therefore, the protocols provided herein are based on established principles of analytical chemistry for similar natural product compounds and serve as a starting point for method development and validation.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are proposed as suitable techniques for the quantification of this compound due to their specificity, sensitivity, and reproducibility in analyzing complex mixtures.[2][3][4][5][6][7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes in various samples.[3][4][6][10][12] Given that this compound possesses chromophores in its structure, UV detection is a suitable approach.

Experimental Protocol: Quantification of this compound by HPLC-UV

1. Objective: To develop an HPLC-UV method for the quantification of this compound in a sample matrix (e.g., plant extract, plasma).

2. Materials and Reagents:

- This compound reference standard

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- Water (HPLC grade, ultrapure)

- Formic acid (or other suitable modifier)

- Sample matrix (e.g., blank plasma, extract solvent)

3. Instrumentation:

- HPLC system with a UV detector

- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][10]

- Autosampler

- Data acquisition and processing software

4. Chromatographic Conditions (Proposed):

- Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

- Gradient Program:

- 0-5 min: 30% Acetonitrile

- 5-20 min: 30-80% Acetonitrile (linear gradient)

- 20-25 min: 80% Acetonitrile (isocratic)

- 25-30 min: 80-30% Acetonitrile (linear gradient)

- 30-35 min: 30% Acetonitrile (isocratic - re-equilibration)

- Flow Rate: 1.0 mL/min[3][6][12]

- Column Temperature: 30 °C

- Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-320 nm).

- Injection Volume: 10 µL

5. Sample Preparation (Example for Plasma):

- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4 °C.[6]

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

- Inject into the HPLC system.

6. Calibration Curve:

- Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

- Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

- Inject each standard in triplicate and plot the peak area versus concentration to construct a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[5][8][9][11][13]

Experimental Protocol: Quantification of this compound by LC-MS/MS

1. Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids.

2. Materials and Reagents:

- This compound reference standard

- A suitable internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)

- Water (LC-MS grade)

- Formic acid (LC-MS grade)

3. Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

- C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[8]

- Autosampler

- Data acquisition and processing software

4. LC Conditions (Proposed):

- Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

- Gradient Program:

- 0-1 min: 5% B

- 1-5 min: 5-95% B (linear gradient)

- 5-7 min: 95% B (isocratic)

- 7-7.1 min: 95-5% B (linear gradient)

- 7.1-9 min: 5% B (isocratic - re-equilibration)

- Flow Rate: 0.4 mL/min

- Column Temperature: 40 °C[5][9]

- Injection Volume: 5 µL

5. MS/MS Conditions (Hypothetical):

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Precursor Ion (Q1): To be determined by direct infusion of this compound standard (expected m/z = 547.2 [M+H]⁺ based on a molecular weight of 546.61).[1]

- Product Ions (Q3): To be determined from the fragmentation of the precursor ion.

- Multiple Reaction Monitoring (MRM) Transitions:

- This compound: e.g., 547.2 → [product ion 1], 547.2 → [product ion 2]

- Internal Standard: To be determined based on the IS used.

- Other Parameters (to be optimized): Collision energy, declustering potential, etc.

6. Sample Preparation (Example for Plasma):

- To 50 µL of plasma, add 10 µL of internal standard working solution and 150 µL of acetonitrile.

- Vortex for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes.

- Transfer the supernatant to an autosampler vial for injection.[9]

7. Calibration Curve:

- Prepare calibration standards in the blank matrix by spiking with known concentrations of this compound, ranging from sub-ng/mL to hundreds of ng/mL, along with a fixed concentration of the internal standard.

- Plot the peak area ratio (this compound / IS) against the concentration of this compound.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes.

Table 1: Hypothetical HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95 - 105% |

Table 2: Hypothetical LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal |

| Extraction Recovery | > 85% |

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose (10 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 250 ± 45 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC₀₋t (ng·h/mL) | 1200 ± 210 |

| t₁/₂ (h) | 4.2 ± 0.8 |

| Bioavailability (%) | 15 ± 3 |

Visualizations

Caption: HPLC-UV Experimental Workflow for this compound.

Caption: LC-MS/MS Experimental Workflow for this compound.

Caption: Hypothetical Signaling Pathway for this compound's Antiproliferative Activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. phcogj.com [phcogj.com]

- 9. dovepress.com [dovepress.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin - A Food Colorant and Its Application in Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple and sensitive LC-MS/MS method for the determination of polyphyllin VII in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of an Antiproliferation Assay for Kadsuphilin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsuphilin A is a novel natural product with a chemical structure suggesting potential therapeutic applications. Natural products are a significant source of new pharmaceutical compounds, including anticancer agents.[1][2][3] To evaluate the anticancer potential of this compound, it is essential to develop a robust and reproducible antiproliferation assay. This document provides a detailed protocol for assessing the antiproliferative activity of this compound on cancer cell lines using the MTT assay, a widely used method for quantifying cell viability.[1][2] The protocol outlines the experimental procedure, data analysis, and interpretation of results, providing a foundation for further investigation into the compound's mechanism of action.

Experimental Protocols

1. Materials and Reagents

-

This compound (stock solution in DMSO)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[1]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl Sulfoxide (DMSO)

-

Doxorubicin (positive control)[1]

-

96-well cell culture plates

-

Microplate reader

2. Cell Culture

-

Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

Prior to the assay, detach the cells using Trypsin-EDTA, and perform a cell count using a hemocytometer or automated cell counter.

3. MTT Antiproliferation Assay

This protocol is based on the colorimetric MTT assay, which measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[1][3] Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to determine the IC50 value.[4][5]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).[1]

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.

-

Incubate the plate for another 48 hours at 37°C and 5% CO2.[1][2]

-

-

MTT Addition and Incubation:

-

After the 48-hour incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Analysis

1. Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

2. Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

Table 1: Hypothetical Antiproliferative Activity of this compound on Various Cancer Cell Lines

| Cell Line | This compound IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) |

| MCF-7 (Breast Cancer) | 15.5 | 0.8 |

| A549 (Lung Cancer) | 22.3 | 1.2 |

| HeLa (Cervical Cancer) | 18.9 | 1.0 |

Mandatory Visualizations

Experimental Workflow Diagram

MTT Assay Workflow for this compound.

Hypothetical Signaling Pathway Inhibition by this compound

The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers.[6] this compound may exert its antiproliferative effects by inhibiting key components of this pathway.

Hypothetical inhibition of the Ras-MAPK pathway by this compound.

Further Investigations: Mechanism of Action

To further understand the antiproliferative mechanism of this compound, the following experiments are recommended:

-

Cell Cycle Analysis: Use flow cytometry to determine if this compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Assay: Employ techniques such as Annexin V/Propidium Iodide staining to investigate whether this compound induces apoptosis (programmed cell death).

-

Western Blot Analysis: Probe for key proteins in signaling pathways commonly associated with cell proliferation and survival, such as the MAPK and PI3K/Akt pathways, to identify molecular targets of this compound.[7]

This application note provides a comprehensive protocol for the initial evaluation of the antiproliferative activity of the novel natural product, this compound. The MTT assay is a reliable and efficient method for determining the IC50 of the compound across various cancer cell lines. The data generated from this assay will be crucial for guiding further preclinical development and mechanistic studies of this compound as a potential anticancer agent.

References

- 1. Antiproliferative activity of standardized herbal phytopreparation from Asclepias subulata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Khan Academy [khanacademy.org]

- 7. Regulation of MAPK signaling pathways through immunophilin-ligand complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Kadsuphilin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin A is a lignan compound, a class of polyphenols known for a wide array of biological activities, including anti-cancer and neuroprotective effects. Due to the limited specific data on this compound, this document provides a comprehensive experimental framework to investigate its potential therapeutic properties in vitro. The following protocols and application notes are designed to be adaptable for screening this compound's efficacy in oncology and neuroscience research.

Potential Anti-Cancer Activity of this compound

Lignans and other phytochemicals have demonstrated anti-cancer properties by influencing key cellular processes such as cell proliferation, apoptosis, and angiogenesis.[1][2][3] This section outlines a series of in vitro experiments to elucidate the potential anti-tumor effects of this compound.

Experimental Workflow for Anti-Cancer Screening

Caption: Workflow for evaluating the anti-cancer activity of this compound.

Data Presentation: Hypothetical Anti-Cancer Activity

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values in µM)

| Cell Line | Tissue Origin | This compound (48h) | Doxorubicin (Positive Control) |

| MCF-7 | Breast Cancer | 25.3 ± 2.1 | 1.2 ± 0.3 |

| A549 | Lung Cancer | 38.7 ± 3.5 | 2.5 ± 0.4 |

| PC-3 | Prostate Cancer | 19.8 ± 1.9 | 0.9 ± 0.2 |

| HEK293 (Control) | Normal Kidney | > 100 | 5.8 ± 0.7 |

Table 2: Effect of this compound on Apoptosis in PC-3 Cells (24h treatment)

| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle Control (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| This compound | 10 | 15.4 ± 1.8 | 5.2 ± 0.9 | 20.6 ± 2.7 |

| This compound | 20 | 28.9 ± 2.5 | 12.7 ± 1.4 | 41.6 ± 3.9 |

| Doxorubicin | 1 | 35.1 ± 3.1 | 18.4 ± 2.0 | 53.5 ± 5.1 |

Experimental Protocols: Anti-Cancer Assays

Protocol 1: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Potential Signaling Pathway in Cancer

Caption: Potential mechanism of this compound via PI3K/Akt and apoptosis pathways.

Potential Neuroprotective Activity of this compound

Natural compounds are increasingly being investigated for their neuroprotective properties, which may be beneficial in neurodegenerative diseases.[4][5][6][7] These effects are often mediated through anti-oxidant and anti-inflammatory mechanisms.

Experimental Workflow for Neuroprotection Screening

Caption: Workflow for evaluating the neuroprotective activity of this compound.

Data Presentation: Hypothetical Neuroprotective Effects

Table 3: Neuroprotective Effect of this compound against H₂O₂-induced Toxicity in SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100.0 ± 5.2 |

| H₂O₂ (200 µM) | - | 48.3 ± 4.1 |

| This compound + H₂O₂ | 1 | 62.7 ± 3.8 |

| This compound + H₂O₂ | 5 | 75.1 ± 4.5 |

| This compound + H₂O₂ | 10 | 89.4 ± 5.0 |

| N-acetylcysteine (NAC) + H₂O₂ | 1000 | 92.5 ± 4.9 |

Table 4: Effect of this compound on Intracellular ROS Levels in H₂O₂-treated SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Relative Fluorescence (%) |

| Control | - | 100.0 ± 7.3 |

| H₂O₂ (200 µM) | - | 285.4 ± 15.1 |

| This compound + H₂O₂ | 10 | 152.9 ± 11.8 |

| NAC + H₂O₂ | 1000 | 115.6 ± 9.2 |

Experimental Protocols: Neuroprotection Assays

Protocol 3: Neurotoxicity and Protection Assay

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-